molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol

Cat. No.: B2822498
CAS No.: 1980023-33-3
M. Wt: 283.209
InChI Key: HHUABOVBWUINQY-YIOYIWSBSA-N
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Description

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. The compound’s unique structure, featuring a cyclopropyl ring and a phenylmethanol group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclopropanation of an olefin using a diazo reagent in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and enantiomeric excess of the final product . The use of chiral stationary phases in HPLC helps in the separation and quantification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenylmethanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form different alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can result in various substituted cyclopropyl derivatives.

Scientific Research Applications

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or affecting cellular processes .

Comparison with Similar Compounds

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol can be compared with other similar compounds, such as:

    (1S,2R)-2-bromocyclopentanol: Another enantiomer with similar stereochemistry but different functional groups.

    (1R,2S)-2-bromocyclopentanol: The enantiomeric counterpart with opposite stereochemistry.

    Cyclopropylphosphonates: Compounds with a cyclopropyl ring and phosphonate group, used in various biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUABOVBWUINQY-YIOYIWSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1(C(C2=CC=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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